molecular formula C17H20N4O3S B2425883 (5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one CAS No. 864717-94-2

(5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2425883
CAS No.: 864717-94-2
M. Wt: 360.43
InChI Key: YUEVLWZOBHXJRE-QINSGFPZSA-N
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Description

(5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazolone Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the (Z)-Butan-2-ylidene Group: This step involves the condensation of the thiazolone derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the (Z)-isomer.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolone ring or the piperazine moiety.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of thiazolones are explored for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolone Derivatives: Compounds with similar thiazolone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Nitrophenyl Compounds: Compounds containing nitrophenyl groups with different core structures.

Uniqueness

The uniqueness of (5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-butan-2-ylidene-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-3-12(2)15-16(22)18-17(25-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21(23)24/h4-7H,3,8-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEVLWZOBHXJRE-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\1/C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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